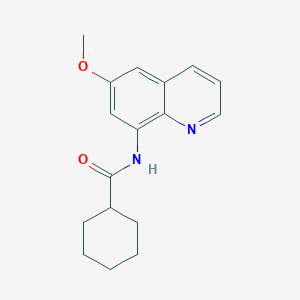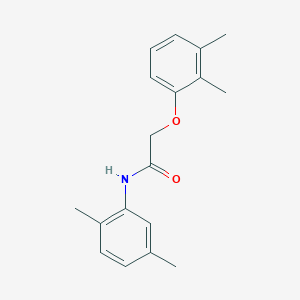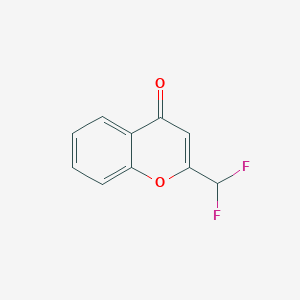
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound A induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. Inflammation is reduced by inhibiting the NF-κB pathway. In metabolic research, this compound A increases insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. In cancer cells, this compound A induces apoptosis and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A increases insulin sensitivity and reduces blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A in lab experiments is its specificity. This compound A has been found to have a high level of specificity for its target enzymes and signaling pathways. This allows researchers to study the effects of inhibiting specific pathways without affecting other pathways. One limitation of using this compound A is its potential toxicity. While this compound A has been found to be relatively non-toxic in vitro, its toxicity in vivo is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A. One area of research is the development of more specific inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the development of more potent anti-inflammatory agents. In metabolic research, future directions include the development of compounds that can increase insulin sensitivity without causing hypoglycemia. Overall, this compound A has the potential to be a valuable tool in various scientific research areas.
Synthesemethoden
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,3,3-trifluoropropene with sodium hydride to produce a trifluoromethyl anion. This anion is then reacted with 1-methyl-2-phenoxyethanol to produce a trifluoromethyl ether. The final step involves the reaction of the trifluoromethyl ether with 2,2,3,3-tetrafluoroacetyl chloride to produce this compound A.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A has been studied for its potential applications in various scientific research areas, including cancer research, inflammation research, and metabolic research. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A has been found to increase insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQWTRVKMIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-2-[(2-ethoxyphenoxy)methyl]benzene](/img/structure/B5600421.png)
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)

![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)
![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5600488.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)
